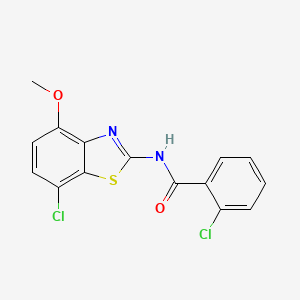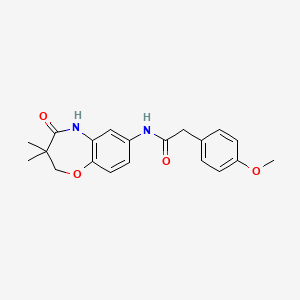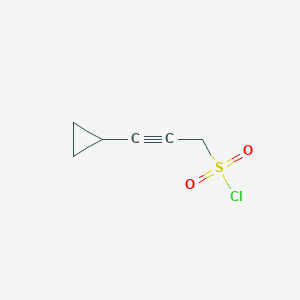![molecular formula C12H14ClNO4 B2787845 4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid CAS No. 2567489-99-8](/img/structure/B2787845.png)
4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid is a useful research compound. Its molecular formula is C12H14ClNO4 and its molecular weight is 271.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as Tirzepatide, is a dual GIP/GLP-1 receptor co-agonist . It primarily targets the GIP (Glucose-dependent Insulinotropic Polypeptide) and GLP-1 (Glucagon-like Peptide-1) receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .
Mode of Action
Tirzepatide is an acylated peptide engineered to activate the GIP and GLP-1 receptors . It binds to and stimulates GIP receptors similarly to native GIP, while its effects at the GLP-1 receptor are less than native GLP-1 . The activation of these receptors leads to enhanced insulin secretion, which helps in the regulation of blood glucose levels .
Biochemical Pathways
The activation of GIP and GLP-1 receptors by Tirzepatide affects several biochemical pathways. These include pathways related to carbohydrate metabolism, energy metabolism, and amino acid metabolism . The activation of these receptors leads to the production of cAMP, which further triggers a cascade of intracellular events, resulting in the secretion of insulin .
Pharmacokinetics
It is known that the compound has a bioavailability of 80% . It is metabolized through proteolytic cleavage, β-oxidation of fatty diacid section, and amide hydrolysis . The elimination half-life of Tirzepatide is approximately 5 days, and it is excreted through urine and feces .
Result of Action
The activation of GIP and GLP-1 receptors by Tirzepatide has shown significant effects in clinical trials. It has been found to reduce both HbA1c levels and body weight in type 2 diabetic subjects . A sizable proportion of patients reached an HbA1c of <5.7% (indicating normoglycaemia), and lost more than 10% of their baseline body weight .
Action Environment
The action of Tirzepatide can be influenced by various environmental factors. For instance, the presence of nutrients in the intestine can stimulate the release of incretin hormones like GIP and GLP-1 . Additionally, the metabolic state of the individual, such as the presence of obesity or type 2 diabetes, can also impact the efficacy and stability of Tirzepatide .
Properties
IUPAC Name |
4-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-6(2)10(12(17)18)14-9-4-3-7(11(15)16)5-8(9)13/h3-6,10,14H,1-2H3,(H,15,16)(H,17,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSBJLCYMYIND-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopropanecarboxamide](/img/structure/B2787766.png)

![(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine](/img/structure/B2787770.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2787775.png)

![1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2787779.png)
![N-(3,5-Dimethylphenyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2787781.png)

![3-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2787783.png)
![4-[4-(3,4-dimethoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-ylamine](/img/structure/B2787784.png)
![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methylene}malonate](/img/structure/B2787785.png)
